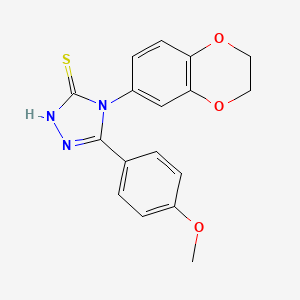![molecular formula C19H17Cl2NO2 B1224131 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)
2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol is an aromatic compound.
Scientific Research Applications
Thermal Degradation Studies
Research by Doğan & Kaya (2007) focused on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and its oligomer–metal complex compounds. They used various kinetic methods to investigate the thermal decomposition of these materials, finding that thermal stabilities varied across different complexes.
Green Catalysis
In 2019, Bankar et al. explored the use of ZnCl2 loaded TiO2 nanomaterial as a green catalyst for the one-pot synthesis of propargylamines under solvent-free conditions. This method showed high efficiency for producing compounds such as 3-(1-morpholino-3-phenylprop-2-ynyl)phenol.
Structural Features and Photoluminescence of Zinc(II) Complexes
Chakraborty et al. (2014) conducted a combined experimental and theoretical investigation into zinc(II) complexes involving ligands similar to 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol. They found unique structural features and photoluminescence properties in these complexes.
Investigation of Schiff Base Ligands
A study on dioxovanadium(V) complexes with Schiff bases, including compounds related to the chemical , was carried out by Liu et al. (2011). They synthesized and characterized these complexes, exploring their structural properties.
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, compounds like 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol are used as intermediates or key components. For instance, Boschelli et al. (2001) optimized quinolinecarbonitriles, potent inhibitors of Src kinase activity, where related compounds played a crucial role.
Antimicrobial Activity Studies
Idhayadhulla et al. (2014) synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, demonstrating their antimicrobial activity. This showcases the relevance of similar compounds in developing antimicrobial agents.
properties
Product Name |
2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol |
|---|---|
Molecular Formula |
C19H17Cl2NO2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(1-morpholin-4-yl-3-phenylprop-2-ynyl)phenol |
InChI |
InChI=1S/C19H17Cl2NO2/c20-15-12-16(19(23)17(21)13-15)18(22-8-10-24-11-9-22)7-6-14-4-2-1-3-5-14/h1-5,12-13,18,23H,8-11H2 |
InChI Key |
QGHJGOPNFRNBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
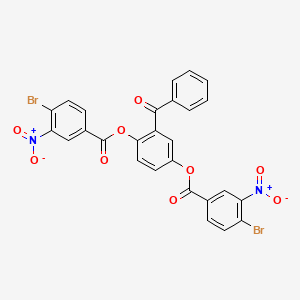
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
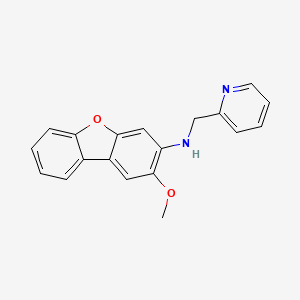
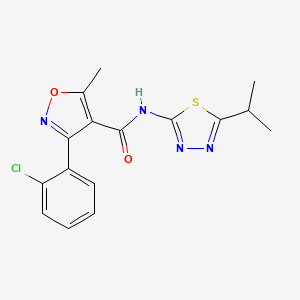
![5-[(Cyclohexylamino)-oxomethyl]-4-methyl-2-[(1-oxo-2-thiophen-2-ylethyl)amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224062.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)
![4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224068.png)
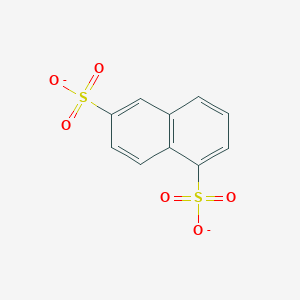
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide](/img/structure/B1224070.png)
